5-Nitroquinoline nitrate

描述

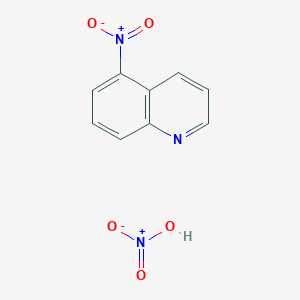

5-Nitroquinoline nitrate is a chemical compound that belongs to the class of nitroquinoline derivatives It is characterized by the presence of a nitro group (-NO2) attached to the quinoline ring, which is further combined with a nitrate group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinoline nitrate typically involves the nitration of quinoline. One common method is the reaction of quinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration process. The resulting 5-nitroquinoline is then treated with nitric acid to form the nitrate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.

化学反应分析

Reduction to Aminoquinoline

The nitro group in 5-nitroquinoline is selectively reduced to an amine using CuO and hydrazine monohydrate under mild conditions (25°C, 10 min), achieving 100% conversion and selectivity for 5-aminoquinoline . Oxygen vacancies on the CuO surface facilitate adsorption and activation of the nitro group (Eₐ = 43 kJ/mol), enabling efficient hydrogen transfer.

Key Conditions:

-

Catalyst: CuO (1.5 equivalents)

-

Hydrogen Donor: Hydrazine monohydrate

-

Solvent: Ethanol

-

Selectivity: >99% for amine product

Diels-Alder Cycloaddition

5-Nitroquinoline acts as a dienophile in polar Diels-Alder reactions with electron-rich dienes (e.g., 1,3-cyclohexadiene) under thermal conditions (80–120°C). The nitro group enhances reactivity via its electron-withdrawing effect, leading to cycloadducts that undergo subsequent aromatization with nitrous acid extrusion .

Example Reaction:

Arylation and Substitution

The nitro group activates the quinoline ring for nucleophilic substitution. For instance, 5-nitroquinoline reacts with aryl Grignard reagents (e.g., PhMgBr) at the 5-position, forming diarylamines via hydroxylamine intermediates (Scheme 1) . Vinyl Grignard reagents selectively substitute at the same position without nitro-group reduction.

Scheme 1: Arylation Mechanism

-

Electrophilic Activation: Nitro group withdraws electrons, polarizing the C5 position.

-

Nucleophilic Attack: Grignard reagent substitutes at C5, forming a hydroxylamine intermediate.

-

Rearomatization: Loss of HNO₂ yields diarylamine.

Coordination Chemistry

5-Nitroquinoline forms stable complexes with transition metals. For example, the homoleptic complex [Ag(5-nitroquinoline)₂]ClO₄ is synthesized by reacting 5-nitroquinoline with AgClO₄ in methanol. The nitro group participates in coordination, with Ag⁺ adopting a linear geometry (N–Ag–N bond angle: 180°) .

Key Data:

-

FTIR: ν(N=O) at 1525 cm⁻¹ (free ligand) shifts to 1518 cm⁻¹ upon coordination.

-

Stability Constant (Log K): 8.2 ± 0.3

Hydrohalide Salt Formation

5-Nitroquinoline reacts with hydrohalic acids (e.g., HCl) to form hydrohalide salts, which are purified via selective crystallization. For example, 5-nitroquinoline hydrochloride precipitates from wet dimethylformamide (DMF) upon cooling, achieving >90% purity .

Purification Protocol:

-

Slurry Formation: Mix hydrohalide salts in wet DMF (5:1 solvent-to-solute ratio).

-

Heating/Cooling: Heat to 95°C to dissolve, then cool to 25°C to precipitate.

-

Base Treatment: Convert hydrochloride to free base using NaOH (pH >10).

Biological Activity

While not a direct reaction, the nitro group in 5-nitroquinoline derivatives enhances bioactivity. For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) exhibits potent anticancer effects by generating reactive oxygen species (ROS) in the presence of copper, with IC₅₀ values 5–10× lower than clioquinol .

科学研究应用

Chemical Synthesis

5-Nitroquinoline nitrate serves as a crucial precursor in the synthesis of various quinoline derivatives. These derivatives are vital in developing pharmaceuticals and agrochemicals. The compound can undergo several transformations:

- Reduction : Produces 5-aminoquinoline nitrate.

- Substitution : Leads to various substituted quinoline derivatives.

- Oxidation : Forms quinoline N-oxide derivatives.

These reactions highlight its importance as an intermediate in organic synthesis, facilitating the creation of compounds with diverse biological activities.

Biological Applications

The biological activities of this compound have garnered attention for their potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that 5-nitroquinoline derivatives exhibit significant antimicrobial properties. For instance, a complex formed with silver showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to the free ligand .

- Anticancer Properties : Research has identified that 5-nitroquinoline derivatives can target multidrug-resistant cancer cells. A study on a hybrid compound demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells, suggesting potential in chemotherapy applications .

Medicinal Chemistry

The compound has been explored for its therapeutic potential in treating diseases such as malaria and tuberculosis. Quinoline derivatives are known for their antimalarial properties, primarily due to their ability to inhibit heme polymerization in Plasmodium species. Furthermore, their application extends to other diseases where quinoline-based drugs have shown efficacy .

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to participate in various chemical reactions that are beneficial for industrial applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of silver complexes derived from this compound. The results indicated that these complexes exhibited higher inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli compared to the free ligand:

| Microorganism | Inhibition Zone (mm) - Free Ligand | Inhibition Zone (mm) - Silver Complex |

|---|---|---|

| Staphylococcus aureus | 21 | 27 |

| Escherichia coli | 18 | 21 |

| Candida albicans | 18 | 20 |

This demonstrates the enhanced efficacy of metal complexes formed with this compound in combating microbial infections .

Case Study 2: Anticancer Activity

Another study focused on a novel hybrid compound incorporating 5-nitroquinoline, which displayed selective toxicity towards multidrug-resistant cancer cell lines while exhibiting lower cytotoxicity towards normal cells. This suggests potential applications in developing targeted cancer therapies .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Precursor for various quinoline derivatives |

| Biological Activity | Antimicrobial and anticancer properties |

| Medicinal Chemistry | Potential treatments for malaria and tuberculosis |

| Industrial Use | Production of dyes and pigments |

作用机制

The mechanism of action of 5-Nitroquinoline nitrate involves its interaction with biological molecules. The nitro group can undergo biotransformation to form reactive intermediates, which can interact with cellular components such as DNA and proteins. This interaction can lead to the inhibition of cellular processes, making the compound effective as an antimicrobial or anticancer agent. The molecular targets and pathways involved include DNA synthesis inhibition and the generation of reactive oxygen species.

相似化合物的比较

Similar Compounds

- 5-Nitroquinoline

- 8-Hydroxy-5-nitroquinoline

- 5-Nitroisoquinoline

Uniqueness

5-Nitroquinoline nitrate is unique due to the presence of both nitro and nitrate groups, which confer distinct chemical reactivity and biological activity. Compared to other nitroquinoline derivatives, the nitrate group enhances its solubility and potential for forming salts, making it more versatile in various applications.

生物活性

5-Nitroquinoline nitrate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological mechanisms, research findings, and potential applications of this compound.

Chemical Structure and Properties

This compound features both nitro and nitrate functional groups, which enhance its solubility and reactivity compared to other quinoline derivatives. The presence of the nitro group allows for biotransformation, leading to the formation of reactive intermediates that can interact with cellular components such as DNA and proteins. This interaction is crucial for its biological activity, particularly in inhibiting cellular processes .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound can inhibit DNA synthesis, which is vital for cell division and proliferation. This property is particularly relevant in cancer therapy.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, leading to cellular damage and apoptosis in cancer cells .

- Antimicrobial Activity : Its ability to disrupt microbial cell functions makes it a candidate for treating infections. Studies have shown that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity. In various studies, it has been shown to inhibit the growth of several pathogenic bacteria. The effectiveness varies based on concentration and the type of bacteria tested.

| Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Bacillus subtilis | 20 | 8 |

| Pseudomonas aeruginosa | 12 | 64 |

Table 1: Antimicrobial activity of this compound against various bacteria.

Anticancer Activity

Research has indicated that this compound exhibits antineoplastic properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by promoting oxidative stress and disrupting cellular signaling pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values (concentration required to inhibit cell growth by 50%):

- MCF-7: 25 µM

- HeLa: 30 µM

- A549: 20 µM

Table 2: IC50 values for anticancer activity of this compound.

Case Studies

- Antibacterial Efficacy : A study conducted by Jiang et al. (2011) demonstrated the effectiveness of this compound in treating minor infections caused by resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in antibiotic-resistant infections .

- Anticancer Research : In a recent investigation published in PMC9230682, researchers explored the compound's effects on HeLa cells, noting significant apoptosis induction through ROS generation. This finding suggests that further development could lead to new cancer therapies .

- Complex Formation Studies : Research involving silver complexes with 5-nitroquinoline showed enhanced antimicrobial properties compared to the free ligand, indicating potential for developing new antimicrobial agents based on this compound .

属性

IUPAC Name |

nitric acid;5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.HNO3/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;2-1(3)4/h1-6H;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKCWVBGEZSEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-].[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40638447 | |

| Record name | Nitric acid--5-nitroquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-50-7 | |

| Record name | NSC163931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid--5-nitroquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。